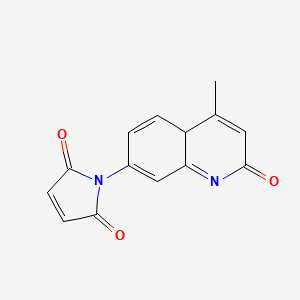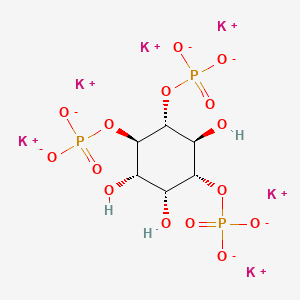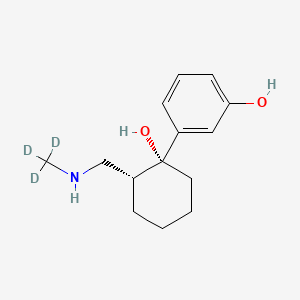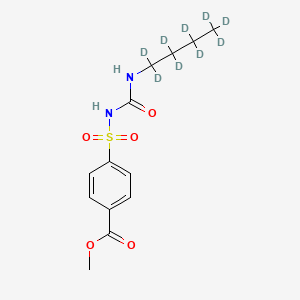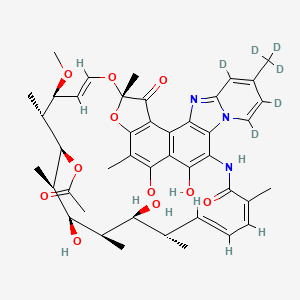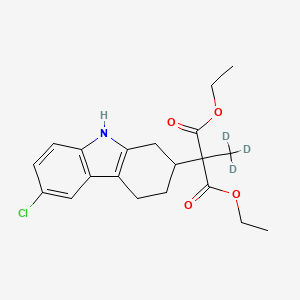
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate (DTCM-d3) is a novel compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from biochemical and physiological studies to drug discovery and development. DTCM-d3 is a derivative of the commonly used malonate compound, and has been modified to incorporate a deuterium atom in the structure. This gives it unique properties that make it a highly useful tool for researchers.
科学研究应用
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in drug discovery and development, as it can be used to label drug molecules and track their movement through the body. Additionally, it has been used in studies of metabolic pathways, as well as in studies of enzyme kinetics and drug metabolism.
作用机制
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate is a substrate for enzymes, and can be used to study the structure and function of proteins, enzymes, and other biomolecules. It can also be used to label drug molecules and track their movement through the body. Additionally, it can be used to study metabolic pathways and enzyme kinetics.
Biochemical and Physiological Effects
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the activity of enzymes, as well as the effects of drugs on the metabolism of other compounds. Additionally, it has been used to study the effects of drugs on the structure and function of proteins and other biomolecules.
实验室实验的优点和局限性
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has several advantages for lab experiments. It is a stable compound that is easy to synthesize and store. Additionally, it is a highly soluble compound, which makes it easy to work with in a variety of experimental conditions. However, there are some limitations to using Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate in lab experiments. It is not as sensitive as some other compounds, and it does not have a long shelf life. Additionally, it is not as effective as some other compounds for labeling drug molecules and tracking their movement through the body.
未来方向
There are several potential future directions for the use of Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate in scientific research. It could be used to study the effects of drugs on the structure and function of proteins, enzymes, and other biomolecules. Additionally, it could be used to study the effects of drugs on metabolic pathways and enzyme kinetics. Furthermore, it could be used to label drug molecules and track their movement through the body. Finally, it could be used to study the biochemical and physiological effects of drugs and other compounds.
合成方法
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate is synthesized through a process known as alkylation. This involves the use of an alkylating agent, such as a Grignard reagent, to attach a chlorine atom to the carbon atom of the malonate compound. This reaction is then followed by the addition of a deuterium atom, which is bound to the carbon atom of the malonate compound. The reaction is carried out in an inert atmosphere to ensure the desired product is obtained.
属性
IUPAC Name |
diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZVIIPTMHYNQ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)


![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)
